1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position and a furan ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzylhydrazine with furan-2-carboxylic acid under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides or alkylated benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-(furan-2-yl)-1H-indazole: Similar structure but with an indazole ring instead of a pyrazole ring.
3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1): Known for its biological activities, including inhibition of hypoxia-inducible factor-1 (HIF-1) and stimulation of soluble guanylate cyclase (sGC).
Uniqueness: 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and furan groups on the pyrazole ring allows for diverse chemical reactivity and potential biological activities.
Biological Activity
1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol. Its structure includes a pyrazole ring, a furan moiety, and a benzyl group, which contribute to its chemical reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₂N₂O₃ |
Molecular Weight | 268.27 g/mol |
Functional Groups | Carboxylic acid, furan |
Structural Features | Pyrazole ring, benzyl group |
Synthesis
The synthesis of this compound typically involves several steps. A common method starts with ethyl 3-(furan-2-yl)-1H-pyrazole-4-carboxylate, which undergoes benzylation followed by hydrolysis to yield the target compound. This multi-step synthesis is crucial for obtaining derivatives with enhanced biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial effects against a range of pathogens. The presence of the furan ring may enhance these properties by improving interactions with microbial targets.
2. Anticancer Activity
Preliminary investigations suggest that this compound may inhibit tumor growth in certain cancer cell lines. The mechanism is believed to involve the modulation of specific metabolic pathways critical for cancer cell proliferation.
3. Enzyme Inhibition
Research indicates potential interactions with enzymes involved in metabolic processes, such as glucose transporters. These interactions could lead to significant implications in managing metabolic disorders like diabetes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent . -
Anticancer Activity Assessment
In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. This effect was attributed to its ability to modulate apoptotic pathways . -
Enzyme Interaction Studies
Binding affinity tests revealed that this compound interacts with glucose transporters, which could be beneficial in developing treatments for diabetes .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-benzyl-3-(furan-2-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19) |
InChI Key |
BKXCLMGOOZVKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
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